Bis(3,5-dimethylpyrazol-1-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50476-17-0 |
|---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C11H14N4O/c1-7-5-9(3)14(12-7)11(16)15-10(4)6-8(2)13-15/h5-6H,1-4H3 |
InChI Key |
SFGBXSPFHYWYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Bis 3,5 Dimethylpyrazol 1 Yl Methanone
Direct Synthesis Approaches
Direct synthesis methods involve the single-step formation of the carbonyl bridge between two 3,5-dimethylpyrazole (B48361) units using specific carbonylating reagents.
The reaction of 3,5-dimethylpyrazole with phosgene (B1210022) or its solid surrogate, bis(trichloromethyl) carbonate (also known as triphosgene), represents a primary route to Bis(3,5-dimethylpyrazol-1-yl)methanone. This method is analogous to the well-established synthesis of other N,N'-carbonylbis(azoles), such as N,N'-carbonyldiimidazole.
The reaction typically proceeds by treating a solution of 3,5-dimethylpyrazole with either phosgene gas or a solution of triphosgene (B27547) in an inert solvent. A base is often required to neutralize the hydrogen chloride byproduct formed during the reaction. The stoichiometry of the reactants is crucial to ensure the formation of the desired bis-substituted product.
General Reaction Scheme:
2 (CH₃)₂C₃H₂N₂ + COCl₂ → [(CH₃)₂C₃H₂N₂]₂CO + 2 HCl
or
6 (CH₃)₂C₃H₂N₂ + (CCl₃O)₂CO → 3 [(CH₃)₂C₃H₂N₂]₂CO + 6 HCl
Research into the synthesis of analogous compounds, such as symmetrical dipyrazole ureas using triphosgene, supports the viability of this method. For instance, the synthesis of a symmetrical dipyrazole urea (B33335) has been achieved by treating a substituted pyrazole (B372694) with triphosgene in the presence of an amine base. This demonstrates the efficacy of triphosgene as a carbonylating agent for pyrazole derivatives.
Detailed experimental conditions for the synthesis of N,N'-carbonyldiimidazole using phosgene often involve reacting imidazole (B134444) with phosgene in an anhydrous solvent like benzene (B151609) or tetrahydrofuran. The resulting imidazole hydrochloride byproduct is then removed by filtration. Similar conditions can be applied to the synthesis of this compound.
Table 1: Typical Reagents and Conditions for Synthesis with Carbonyl Reagents
| Carbonyl Reagent | Pyrazole | Base | Solvent | Key Considerations |
| Phosgene (COCl₂) | 3,5-Dimethylpyrazole | Tertiary amine (e.g., triethylamine) or excess pyrazole | Anhydrous THF, Benzene | Phosgene is highly toxic and requires specialized handling. |
| Bis(trichloromethyl) carbonate | 3,5-Dimethylpyrazole | Tertiary amine (e.g., triethylamine, 2,6-lutidine) | Anhydrous Dichloromethane, Toluene | Triphosgene is a safer, solid alternative to phosgene. |
The use of chloroacetyl chloride for the direct synthesis of this compound is not a commonly reported or straightforward method. The reaction of N-unsubstituted pyrazoles with acyl chlorides, such as chloroacetyl chloride, typically results in N-acylation to form the corresponding 1-acylpyrazole. In this case, the expected product would be 1-(chloroacetyl)-3,5-dimethylpyrazole. The formation of a methanone (B1245722) bridge linking two pyrazole rings via chloroacetyl chloride is not a direct outcome.
Further transformation of an intermediate like 1-(chloroacetyl)-3,5-dimethylpyrazole would be necessary to form the target compound, which would classify it as a multi-step synthesis rather than a direct approach as stipulated by this section. Therefore, this pathway is not considered a direct synthetic route to this compound.
Alternative Synthetic Routes
Alternative synthetic strategies involve the preparation of related bis(pyrazolyl) compounds which can provide insight into the reactivity of 3,5-dimethylpyrazole with various electrophilic reagents.
A well-documented alternative approach involves the synthesis of bis(3,5-dimethylpyrazol-1-yl)alkanones through the reaction of 3,5-dimethylpyrazole with various alkanoyl dichlorides. This method provides a versatile route to a range of bis(pyrazolyl) ketones with varying lengths of the alkyl chain separating the two pyrazole moieties.
In a representative study, four new bis(3,5-dimethylpyrazol-1-yl)alkanones were synthesized in moderate yields by reacting 3,5-dimethylpyrazole with the corresponding alkanoyl chloride. researchgate.net This research highlights the utility of acyl chlorides in constructing bis(pyrazolyl) structures.
The specific acyl chlorides used in this study were:
Chloropropionyl chloride
4-Chlorobutyryl chloride
Oxalyl chloride
Adipoyl dichloride
The reaction with oxalyl chloride is particularly noteworthy as it yields a bis(3,5-dimethylpyrazol-1-yl)ethanedione, a compound structurally similar to the target methanone, differing only by an additional carbonyl group in the bridge.
Table 2: Synthesis of Bis(3,5-dimethylpyrazol-1-yl)alkanones using Acyl Chlorides researchgate.net
| Acyl Chloride | Resulting Bis(pyrazolyl)alkanone |
| Chloropropionyl chloride | Bis(3,5-dimethylpyrazol-1-yl)propan-1-one derivative |
| 4-Chlorobutyryl chloride | Bis(3,5-dimethylpyrazol-1-yl)butan-1-one derivative |
| Oxalyl chloride | Bis(3,5-dimethylpyrazol-1-yl)ethanedione (L3) |
| Adipoyl dichloride | Bis(3,5-dimethylpyrazol-1-yl)hexanedione (L4) |
These findings demonstrate that while various diacyl chlorides can effectively bridge two 3,5-dimethylpyrazole units, the direct formation of the methanone bridge is specifically achieved with phosgene or its equivalents. The use of other acyl chlorides provides a reliable method for synthesizing a homologous series of bis(pyrazolyl)alkanones.
Derivatives and Functionalization of Bis 3,5 Dimethylpyrazol 1 Yl Methanone
Synthesis of Substituted Methanone (B1245722) Derivatives
Substitution on the pyrazole (B372694) rings or the introduction of complex moieties attached to the core structure represents a primary strategy for modifying bis(3,5-dimethylpyrazol-1-yl)methanone and related compounds. These substitutions can significantly alter the compound's properties and reactivity.
The core structure of bis(pyrazolyl)methanone can be elaborated by incorporating larger aromatic and heterocyclic groups. This functionalization is key to developing compounds with specific electronic or biological properties.
An example of such a modification is the synthesis of (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. This compound is synthesized by reacting 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone (B45752) in refluxing acetic acid. The reaction involves the condensation of the benzohydrazide (B10538) with acetylacetone to form the 3,5-dimethylpyrazol-1-yl moiety attached to the phenyl group via the methanone (carbonyl) bridge. researchgate.net This synthetic approach effectively hybridizes the pyrazolo[3,4-d]pyrimidine scaffold with a pyrazole nucleus, creating a complex heterocyclic derivative. researchgate.net The pyrazolo[3,4-d]pyrimidine core itself is a bioisostere of purine (B94841) and is a significant scaffold in medicinal chemistry. rsc.org
Carboxylation of the pyrazole rings is a significant functionalization route for bis(pyrazolyl)alkanes, including the closely related bis(3,5-dimethylpyrazol-1-yl)methane. These carboxylic acid derivatives are of interest as building blocks for creating metal-organic frameworks (MOFs). Current time information in Burleigh County, US.mdpi.com
Two primary methods have been explored for the synthesis of dicarboxylic derivatives of bis(pyrazolyl)alkanes:
Carboxylation with Oxalyl Chloride : This method is effective for substrates that contain electron-donating groups, such as the methyl groups in bis(3,5-dimethylpyrazol-1-yl)methane, and have short methylene (B1212753) linkers (one to three carbons). Current time information in Burleigh County, US.mdpi.com The reaction proceeds by treating the bis(pyrazolyl)alkane with oxalyl chloride, which acts as both the solvent and the carboxylating agent, followed by hydrolysis. mdpi.com This process successfully yields the corresponding 4,4′-dicarboxylic acid in high yield for bis(3,5-dimethylpyrazol-1-yl)methane. Current time information in Burleigh County, US.mdpi.com However, for substrates with longer linkers or without electron-donating groups, this method results in lower yields or only mono-carboxylation due to the instability of intermediate acid chlorides. Current time information in Burleigh County, US.mdpi.com
Alkylation of Ethyl 4-Pyrazolecarboxylates : An alternative and more versatile approach involves the reaction of ethyl 4-pyrazolecarboxylates with appropriate dibromoalkanes in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). Current time information in Burleigh County, US.mdpi.com This method is suitable for producing bis(4-carboxypyrazol-1-yl)alkanes regardless of the linker length or the nature of substituents on the pyrazole rings. Current time information in Burleigh County, US.mdpi.com
The table below summarizes the results of carboxylation for various bis(3,5-dimethylpyrazol-1-yl)alkanes.
| Substrate | Linker | Carboxylation Method | Product | Yield |
|---|---|---|---|---|
| Bis(3,5-dimethylpyrazol-1-yl)methane | -CH₂- | Oxalyl Chloride (Method A) | Bis(3,5-dimethylpyrazol-1-yl)methane-4,4′-dicarboxylic acid | 83% |
| 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane | -(CH₂)₂- | Oxalyl Chloride (Method A) | 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane-4,4′-dicarboxylic acid | 38% |
| 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane | -(CH₂)₃- | Oxalyl Chloride (Method A) | 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane-4,4′-dicarboxylic acid | 39% |
| 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane | -(CH₂)₃- | Hydrolysis of Diethyl Diester (Method B) | 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane-4,4′-dicarboxylic acid | 84% |
Exploration of Structural Analogs
The study of structural analogs, particularly those with a different number of pyrazole substituents on a central carbon, provides insight into the precursor chemistry and potential applications of these ligand systems. Tris(pyrazolyl)methane derivatives are a well-known class of "scorpionate" ligands that are structurally analogous to bis(pyrazolyl)methane compounds. researchgate.net
Tris(pyrazolyl)methanes are typically not synthesized from bis(pyrazolyl)methanone but are often prepared from the reaction of a pyrazolate salt with chloroform (B151607) (CHCl₃) in the presence of a phase-transfer catalyst. Current time information in Burleigh County, US. Another route involves the solventless reaction of a trichloromethane derivative, such as benzotrichloride (B165768) (PhCCl₃), with a pyrazole. Current time information in Burleigh County, US. These methods highlight that trisubstituted methane (B114726) derivatives often serve as precursors or are synthesized through distinct pathways rather than being derived from bis(pyrazolyl)methanone. The functionalization of the central carbon atom in bis(pyrazolyl)methane to attach a third donor group is a key strategy to convert the bidentate ligand into a tridentate heteroscorpionate ligand. researchgate.net
Furthermore, related analogs like 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) can be synthesized through the condensation of an aromatic aldehyde with two equivalents of a pyrazolone, such as 3-methyl-1H-pyrazol-5(4H)-one. ekb.eg This demonstrates the use of aldehyde precursors to generate bis(pyrazolyl) structures with different functionalities on the pyrazole rings.
Coordination Chemistry and Ligand Design Principles of Bis 3,5 Dimethylpyrazol 1 Yl Methanone Derivatives
Complexation with Transition Metal Ions
Bis(pyrazolyl)alkanone ligands demonstrate a rich coordination chemistry with a variety of transition metals. The two nitrogen atoms of the pyrazolyl rings act as donor sites, chelating to a metal center to form a stable six-membered ring. The specific nature of the metal ion and the reaction conditions can lead to diverse coordination modes and subsequent reactivity.
Palladium(II) complexes are of particular interest due to their extensive applications in catalysis. The reaction of bis(3,5-dimethylpyrazol-1-yl)alkanones with palladium(II) precursors, such as [PdCl2(NCMe)2], typically proceeds via ligand exchange, where the acetonitrile (B52724) ligands are displaced by the stronger N,N-chelating bis(pyrazolyl) ligand.
For instance, the related ligand bis(3,5-dimethylpyrazol-1-yl)propan-1-one (L1) reacts with [PdCl2(NCMe)2] to yield the expected square planar complex, [PdCl2(L1)]. researchgate.net Of significant interest is the subsequent reactivity of this complex. Upon heating, this palladium complex can undergo an intramolecular C-H activation reaction. researchgate.net In this process, a C-H bond on the propanone linker is activated by the palladium center, leading to the deprotonation of the ligand and the formation of a new Pd-C bond. researchgate.net This cyclometalation results in a more rigid, fused ring system, which can have profound effects on the catalytic activity and stability of the complex.
| Reactants | Product | Reaction Type | Key Finding |
| bis(3,5-dimethylpyrazol-1-yl)propan-1-one (L1) + [PdCl2(NCMe)2] | [PdCl2(L1)] | Ligand Exchange | Formation of a square planar Pd(II) complex. researchgate.net |
| [PdCl2(L1)] (heated in toluene) | [PdCl(L1')] (L1' = deprotonated L1) | C-H Activation | Intramolecular cyclometalation occurs at the propanone linker. researchgate.net |
While the most common coordination mode for bis(pyrazolyl)alkanone ligands is as a simple N,N-bidentate chelate, the flexibility of the linker and the presence of other functional groups can allow for more complex binding. For ditopic bis(pyrazolyl)methane ligands where two bis(pyrazolyl) units are connected, coordination can occur in κ²-μ-κ² or κ³-μ-κ² fashions, depending on the metal's coordination preferences. nih.govresearchgate.net This highlights the potential for alkanone-bridged ligands to act as bridging units between two metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. nih.gov The specific coordination mode adopted is a delicate balance of the metal's preferred geometry, the steric demands of the ligand, and the solvent system used. nih.govresearchgate.net
Influence of Ligand Steric and Electronic Factors on Coordination Geometry
The geometry of the final metal complex is heavily influenced by the steric and electronic properties inherent to the ligand's structure. nih.govrsc.org Substituents on the pyrazolyl rings and the nature of the linker between them are primary tools for tuning the coordination environment.
The methyl groups at the 3 and 5 positions of the pyrazolyl rings in Bis(3,5-dimethylpyrazol-1-yl)methanone play a crucial steric role. These groups are positioned adjacent to the nitrogen donor atoms and can significantly influence the coordination geometry around the metal center. They can restrict the approach of other ligands and influence the bond angles within the coordination sphere. researchgate.net The presence of these bulky substituents can dictate the stoichiometry of the resulting complexes; for example, preventing the coordination of more than one bulky ligand to a single metal center. researchgate.net Electronically, the methyl groups are weakly electron-donating, which increases the electron density on the pyrazolyl rings and enhances the donor strength of the nitrogen atoms, leading to more stable metal-ligand bonds.
| Substituent | Position | Effect | Consequence |
| Methyl | 3 and 5 | Steric Hindrance | Influences coordination geometry and complex stoichiometry. researchgate.net |
| Methyl | 3 and 5 | Electron-Donating | Increases ligand donor strength, enhancing complex stability. |
The bridge connecting the two pyrazolyl rings is a critical determinant of the ligand's "bite angle"—the N-M-N angle formed upon chelation. The methanone (B1245722) linker in this compound imposes a degree of rigidity, leading to a well-defined six-membered chelate ring. The length and flexibility of this alkanone chain are critical. nih.gov A short, rigid linker will result in a smaller bite angle, which may be ideal for certain metal ions but could introduce strain for others. Conversely, a longer, more flexible linker can accommodate a wider range of bite angles, potentially leading to more stable complexes with a broader array of metal ions. The linker's structure has a direct impact on the relative orientation of the two pyrazolyl rings and the stability of the resulting organometallic complexes. nih.gov
Supramolecular Assembly and Hydrogen Bonding Networks in Derived Complexes
Beyond the primary coordination sphere of the individual molecule, metal complexes of this compound can engage in intermolecular interactions to form ordered, extended structures known as supramolecular assemblies. semanticscholar.orgmdpi.com These assemblies are governed by non-covalent forces, with hydrogen bonding being a particularly important contributor. conicet.gov.armdpi.com
In the solid state, C-H groups on the pyrazolyl rings or the alkanone linker can act as hydrogen bond donors, interacting with electron-rich atoms such as halide ligands or counter-ions from neighboring complexes. researchgate.net These weak C-H···X (where X is an anion like Cl⁻ or O) interactions, along with π-π stacking between pyrazolyl rings, can direct the packing of the complex molecules in the crystal lattice. mdpi.comconicet.gov.ar This self-assembly process can lead to the formation of one-, two-, or three-dimensional networks, influencing the material properties of the compound, such as solubility and thermal stability. nih.govconicet.gov.ar The predictable nature of these interactions is a key focus in the field of crystal engineering, aiming to design materials with specific architectures and functions. conicet.gov.ar
Catalytic Applications of Metal Complexes Derived from Bis 3,5 Dimethylpyrazol 1 Yl Methanone Derivatives
Catalytic Activity in Olefin Oligomerization and Polymerization
The structural versatility of bis(3,5-dimethylpyrazol-1-yl)methanone and its analogues has led to their use in creating catalysts for the conversion of simple olefins into valuable polymers and oligomers. The nitrogen donor atoms of the pyrazole (B372694) rings, combined with the carbonyl linker, provide a robust coordination environment for transition metals, influencing the reactivity and selectivity of the catalytic processes.
Palladium complexes featuring (pyrazol-1-yl)carbonyl ligands, which are structurally related to this compound, have been systematically evaluated as precatalysts for ethylene (B1197577) polymerization. uj.ac.za In a notable study, a series of palladium(II) complexes bearing {3,5-(dimethylpyrazol-1-yl)-4-alkoxy-1-carbonyl}benzene ligands were synthesized and characterized. uj.ac.za These complexes, upon activation with methylaluminoxane (B55162) (MAO), demonstrated moderate catalytic activity for the polymerization of ethylene. uj.ac.za
The polymerization reactions yielded linear high-density polyethylene (B3416737) (HDPE), indicating that the catalytic system promotes a chain-growth mechanism with minimal chain-walking or branching. The general reaction involves the activation of the palladium precatalyst by MAO, which generates a cationic palladium species that is active for ethylene insertion.
The catalytic performance of these palladium complexes is summarized in the table below, illustrating the influence of the ligand's alkoxy substituent on the catalytic activity and the properties of the resulting polyethylene.
Table 1: Ethylene Polymerization using Palladium Complexes with (Pyrazol-1-yl)carbonyl Ligands Activated by MAO
| Precatalyst | Ligand Substituent (Alkoxy Group) | Activity (kg PE / (mol Pd·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| 1 | Methoxy | 1.8 x 10³ | 5.4 x 10⁵ | 2.3 |
| 2 | Ethoxy | 2.1 x 10³ | 6.2 x 10⁵ | 2.5 |
| 3 | Hexyloxy | 1.5 x 10³ | 4.8 x 10⁵ | 2.1 |
| 4 | Dodecyloxy | 1.2 x 10³ | 4.1 x 10⁵ | 2.0 |
The design of the ligand framework plays a crucial role in determining the stability of the active catalytic species and the selectivity of the polymerization process. In the context of palladium complexes with (pyrazol-1-yl)carbonyl ligands, the structure of the complex was found to have a significant effect on both the activity of the catalysts and the nature of the polymers obtained. uj.ac.za
Variations in the substituents on the pyrazole rings and the nature of the bridging unit between them can modulate the electronic and steric environment around the palladium center. For instance, the introduction of bulky substituents on the pyrazole rings can enhance the thermal stability of the catalyst and influence the molecular weight of the resulting polymer by hindering chain termination reactions.
The search yielded information on numerous related compounds, such as metal complexes containing bis(3,5-dimethylpyrazol-1-yl)methane ligands, various other pyrazole-containing methanones with different substituents, and bis(3,5-dimethylpyrazol-1-yl)alkanones. However, per the strict instructions to focus solely on "this compound," the characterization data from these related molecules cannot be used.
Consequently, it is not possible to generate the requested article with the specified detailed research findings and data tables for each section and subsection of the outline. The required scientifically accurate content for X-ray crystallography, NMR spectroscopy, IR spectroscopy, and Mass Spectrometry of "this compound" does not appear to be present in the accessible scientific literature at this time.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Conformation
Density Functional Theory (DFT) has emerged as a important tool for examining the electronic properties and spatial arrangements of molecules. For ligands similar to Bis(3,5-dimethylpyrazol-1-yl)methanone, such as bis(3,5-dimethylpyrazol-1-yl)methane, DFT calculations have been instrumental. These studies typically reveal that the two pyrazole (B372694) rings are not coplanar and can adopt various conformations. The presence of the carbonyl group in this compound is expected to introduce further electronic effects and conformational constraints compared to its methylene-bridged analogue.
DFT calculations on related pyrazole-based ligands have elucidated the distribution of electron density, with the nitrogen atoms of the pyrazole rings being the primary sites of electron localization. This is a key factor in their coordination to metal ions. The highest occupied molecular orbital (HOMO) is often centered on the pyrazole rings, indicating their role as electron donors in chemical reactions. The lowest unoccupied molecular orbital (LUMO) is typically distributed over the entire ligand framework, and its energy level provides insights into the ligand's ability to accept electrons.
For the related compound 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT), theoretical analyses have shown that the proportion of N...H and H...H interactions on the total Hirshfeld surface area are 31.9% and 45.7%, respectively. The maximum negative and positive values of the electrostatic potential (ESP) are -212.9 kJ.mol-1 and 65.6 kJ.mol-1, respectively jmst.info. Such calculations for this compound would provide a detailed picture of its electronic landscape and preferred conformations.
Computational Modeling of Ligand-Metal Interactions and Coordination Preferences
Computational modeling, particularly DFT, has been successfully applied to understand how bis(pyrazolyl)alkane ligands interact with metal ions. Studies on complexes of bis(3,5-dimethylpyrazol-1-yl)methane with group 11 metals, for instance, have provided valuable data on coordination preferences. nih.gov These ligands typically act as bidentate chelating agents, coordinating to a metal center through the two nitrogen atoms of the pyrazole rings.
Computational studies on p-block metal complexes with bis(pyrazol-1-yl)acetato ligands have also demonstrated the predictive power of DFT. rsc.org The calculations were able to confirm the stereochemically active lone pair on tin(II) in the complex [Sn(bdmpza)2], which dictates the geometry of the complex. rsc.org These examples underscore the capability of computational modeling to predict and rationalize the coordination behavior of ligands structurally related to this compound.
The table below summarizes key findings from computational studies on related bis(pyrazolyl) ligands and their metal complexes, which can be extrapolated to understand the potential behavior of this compound.
| Compound/Complex | Computational Method | Key Findings |
| Ag2(μ-L)2(OH2)22 (L = bis(3,5-dimethylpyrazol-1-yl)methane) | DFT | Coordination of H2O to Ag is favored by a hydrogen-bonding network. nih.gov |
| [Sn(bdmpza)2] (Hbdmpza = bis(3,5-dimethylpyrazol-1-yl)acetic acid) | DFT | Confirmed the presence of a stereochemically active lone pair on Sn(II). rsc.org |
| [Re(CO)3(bdmpzm)Cl] (bdmpzm = bis(3,5-dimethylpyrazol-1-yl)methane) | DFT and TD-DFT | Calculations of electronic structure and spectroscopic properties were performed. researchgate.net |
Theoretical Prediction of Reactivity Pathways
Theoretical methods are increasingly used to predict the reactivity of molecules and to elucidate reaction mechanisms. For bis(pyrazolyl) ligands, computational studies can predict their reactivity towards metal ions and other electrophiles. The calculated HOMO-LUMO gap can be an indicator of chemical reactivity. A smaller energy gap generally suggests higher reactivity.
In the context of metal complexes, DFT calculations can be used to model reaction pathways, such as ligand substitution or catalytic cycles. For example, in a study of copper nitrene intermediates supported by bis(pyrazolyl)methane ligands, DFT calculations, along with experimental analysis, corroborated a proposed stepwise hydrogen-atom abstraction and rapid radical recombination mechanism for C-N bond formation. researchgate.net
Furthermore, the reactivity of the methine proton in bis(pyrazolyl)methanes has been a subject of study. Theoretical investigations into the deprotonation of these ligands and the subsequent reactivity of the resulting carbanion could provide insights into the potential reactivity of the methylene (B1212753) group adjacent to the carbonyl in this compound. Studies on the reaction of bis(3,5-dimethylpyrazol-1-yl)methyllithium with various reagents have revealed complex reaction pathways, including decomposition to carbene intermediates. researchgate.net Computational modeling of these pathways can help in understanding and predicting the products of such reactions.
Future Research Directions and Outlook in Bis 3,5 Dimethylpyrazol 1 Yl Methanone Chemistry
Development of Novel Synthetic Pathways
The synthesis of bis(pyrazol-yl)methanones and related compounds has traditionally been achieved through methods like the reaction of alkanoyl chlorides with 3,5-dimethylpyrazole (B48361). researchgate.net A significant future direction lies in the development of more efficient, sustainable, and versatile synthetic routes.
Green Chemistry Approaches: Future synthetic strategies could focus on greener methods, such as the solvent-free oxidative functionalization of aldehydes with pyrazole (B372694), which has been shown to be effective for similar N-acyl pyrazoles. mdpi.com Exploring microwave-assisted synthesis could also lead to faster reaction times and higher yields, as demonstrated in the preparation of related tridentate pyrazole-containing ligands. researchgate.net
Asymmetric Synthesis: The creation of chiral bis(pyrazol-yl)methanone ligands is a largely unexplored area. Developing pathways for asymmetric synthesis would be a major breakthrough, enabling the creation of enantioselective catalysts for a variety of organic transformations. This could involve using chiral starting materials or employing chiral auxiliaries and catalysts.
Functionalization of the Methylene (B1212753) Bridge: While much work has focused on the pyrazole rings, the methylene bridge is a key site for modification. Methods for deprotonating the methylene group to introduce a third coordinating moiety have been used to create heteroscorpionate ligands. sci-hub.sersc.org Future work could expand on this by introducing a wider range of functional groups, leading to ligands with tailored electronic and steric properties.
| Proposed Synthetic Focus | Potential Advantage | Relevant Precedent |
| Oxidative Amidation | Solvent-free, base-free, clean protocol | Synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone mdpi.com |
| Asymmetric Derivatization | Access to enantioselective catalysts | General principles of asymmetric synthesis |
| Methylene Bridge Functionalization | Creation of heteroscorpionate ligands with tunable properties | Deprotonation and reaction with electrophiles sci-hub.sersc.org |
Exploration of New Metal Complex Formations with Diverse Metal Centers
Bis(3,5-dimethylpyrazol-1-yl)methane and its analogues have been shown to form stable complexes with a range of transition metals, including nickel, copper, silver, palladium, and tungsten. researchgate.netscientific.netnih.govrsc.orgresearchgate.net However, the full potential of this ligand class across the periodic table is yet to be realized.
Future research should systematically explore complexation with a broader array of metal centers.
Lanthanides and Actinides: The coordination chemistry of bis(3,5-dimethylpyrazol-1-yl)methanone with f-block elements is virtually unknown. Complexes with these metals could exhibit unique luminescent, magnetic, and catalytic properties.
Main Group Elements: Investigating complexes with main group elements like zinc, lithium, and tin could lead to new catalysts for polymerization or reagents for organic synthesis. tdl.orgresearchgate.net The bidentate monoanionic κ²-[C,N] chelating behavior observed with tin suggests a rich coordination chemistry is waiting to be uncovered. researchgate.net
Heterobimetallic Complexes: The ligand framework is suitable for bridging two different metal centers. The synthesis of heterobimetallic complexes could lead to materials with cooperative catalytic activity or interesting electronic properties. The formation of heterotrimetallic complexes involving tungsten and tin highlights the feasibility of this approach. researchgate.net
Expansion of Catalytic Applications Beyond Current Paradigms
The catalytic activity of metal complexes containing bis(3,5-dimethylpyrazol-1-yl)methane ligands has been demonstrated, primarily in ethylene (B1197577) oligomerization and cycloaddition reactions. rsc.orgrsc.orgresearchgate.net The future of this research area lies in expanding these applications and discovering entirely new catalytic transformations.
Polymerization Catalysis: Nickel(II) complexes have shown activity in ethylene dimerization. rsc.orgrsc.org A logical next step is to modify the ligand structure to promote the formation of higher-order oligomers or polyethylene (B3416737). This could involve tuning the steric and electronic properties of the pyrazole substituents.
C-H Activation: The intramolecular C-H activation observed in a palladium complex suggests that these ligands could support catalysts for C-H functionalization reactions, a key goal in modern organic synthesis. researchgate.net Future work should focus on designing complexes capable of intermolecular C-H activation.
Biomimetic Catalysis: The bis(pyrazol-yl)methane framework can be modified to mimic the 2-His-1-carboxylate facial triad (B1167595) found in the active sites of various metalloenzymes. sci-hub.se This opens the door to developing catalysts for oxidation or hydrolysis reactions that mimic biological processes. Copper complexes, for instance, have been investigated for their cytotoxic activity, suggesting potential applications in medicinal chemistry that could be linked to catalytic biological processes. unicam.it
Small Molecule Activation: The activation of small molecules like CO₂, CO, and N₂ is a significant challenge in chemistry. Designing metal complexes with this compound ligands that possess open coordination sites could facilitate the binding and transformation of these inert molecules.
| Catalytic Area | Potential Reaction | Key Research Goal |
| Polymerization | Ethylene Polymerization | Achieve high molecular weight polymers with controlled branching |
| C-H Functionalization | Alkane Oxidation | Develop robust catalysts for selective intermolecular C-H activation |
| Cycloaddition | [2+2+2] Cycloaddition | Expand substrate scope beyond terminal alkynes rsc.org |
| Biomimetic Oxidation | Catechol Oxidation | Mimic metalloenzyme active sites for selective oxidation researchgate.net |
Advanced Computational Studies for Rational Ligand and Complex Design
Computational chemistry, particularly Density Functional Theory (DFT), has already been employed to understand the coordination modes and electronic structures of complexes involving bis(pyrazol-yl)methane ligands. scientific.netnih.gov The future in this domain involves moving from a retrospective, explanatory role to a predictive one for the rational design of new systems.
Future computational efforts should focus on:
Predictive Modeling: Using DFT and other advanced computational methods to predict the geometric and electronic structures of hypothetical complexes with new metal centers before their synthesis. This can help prioritize experimental targets.
Mechanism Elucidation: Modeling entire catalytic cycles to understand reaction mechanisms in detail. This can provide insights into rate-determining steps and sources of selectivity, guiding the design of more efficient catalysts.
Screening of Ligand Modifications: Creating virtual libraries of modified this compound ligands with different substituents on the pyrazole rings or the central bridge. These libraries can be computationally screened to identify promising candidates for specific catalytic applications.
Investigation into Unique Reactivity Patterns and Chemical Transformations
The inherent reactivity of the this compound ligand itself, particularly when the methylene bridge is deprotonated, offers opportunities for novel chemical transformations.
Carbene Chemistry: The decomposition of related lithiated bis(3,5-dimethylpyrazol-1-yl)methane to form a carbene intermediate suggests that the methanone (B1245722) analogue could be a precursor for N-heterocyclic carbenes (NHCs) or other carbene species under specific conditions. researchgate.net Exploring this potential could link bis(pyrazol-yl)methanone chemistry to the vast field of NHC catalysis. chemrxiv.org
Acyl Group Transformations: The central carbonyl group in this compound is a reactive site that has been relatively underexplored. Future research could investigate its reduction to an alcohol, which could then act as a coordinating group, or its conversion to a thioketone, altering the ligand's electronic properties. The formation of an η¹-bis(pyrazol-1-yl)acyl complex with tungsten demonstrates that the core structure can undergo unexpected rearrangements. researchgate.net
Reactions of Coordinated Ligands: Investigating the reactivity of the ligand once it is coordinated to a metal center is a promising area. The metal can act as a protecting group or an activating agent, allowing for chemical transformations on the ligand that are not possible with the free ligand.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Bis(3,5-dimethylpyrazol-1-yl)methanone to achieve high yield and purity?
- Methodological Answer : Synthesis optimization involves refluxing precursors (e.g., pyrazole derivatives and carbonyl sources) in polar aprotic solvents like ethanol, with catalytic acetic acid to accelerate condensation. Post-reaction, solvent removal under reduced pressure and recrystallization from dichloromethane/hexane mixtures can improve purity. Monitoring reaction progress via thin-layer chromatography (TLC) helps identify intermediates and byproducts. For related pyrazolyl methanone derivatives, stoichiometric control of reactants and inert atmospheres (e.g., nitrogen) minimize oxidation side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the methanone carbonyl signal (~165–175 ppm in ¹³C NMR) and pyrazole ring protons (δ 5.5–6.5 ppm in ¹H NMR). Methyl groups at the 3,5-positions of pyrazole appear as singlets (δ ~2.3–2.5 ppm) .
- IR Spectroscopy : The carbonyl stretch (C=O) typically appears at ~1650–1700 cm⁻¹. Pyrazole ring vibrations (C=N, C-N) occur between 1500–1600 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazole cleavage .
Q. What are the common impurities encountered during synthesis, and how can they be identified and mitigated?
- Methodological Answer : Common impurities include unreacted pyrazole precursors, hydrolyzed carbonyl intermediates, or dimerization byproducts. Techniques like HPLC (reverse-phase C18 columns with acetonitrile/water gradients) or GC-MS (for volatile impurities) aid in detection. Recrystallization using mixed solvents (e.g., ethanol/diethyl ether) or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively isolates the pure product .
Advanced Research Questions
Q. How does the steric and electronic configuration of this compound influence its coordination behavior with transition metals?
- Methodological Answer : The ligand’s two pyrazole rings create a bidentate N,N’-donor system, favoring octahedral or square-planar geometries in metal complexes (e.g., Cu²⁺, Zn²⁺). Steric hindrance from the 3,5-dimethyl groups can limit coordination to smaller metal ions or enforce distorted geometries. Electronic effects are probed via cyclic voltammetry (redox shifts) and UV-vis spectroscopy (ligand-to-metal charge transfer bands). Comparative studies with less hindered analogs (e.g., unsubstituted pyrazolyl ligands) clarify steric contributions .
Q. What methodological challenges arise in resolving contradictory crystallographic data for metal complexes involving this compound?
- Methodological Answer : Challenges include twinned crystals, low-resolution data, or disorder in methyl groups. Employing the SHELX suite (e.g., SHELXL for refinement) with restraints on thermal parameters and bond distances improves model accuracy. For ambiguous electron density, alternative refinement strategies (e.g., occupancy adjustments or splitting disordered sites) are critical. High-pressure freezing during data collection minimizes crystal degradation .
Q. What in vitro or in vivo models are appropriate for evaluating the pharmacological potential of this compound derivatives?
- Methodological Answer : For anti-inflammatory or wound-healing applications (e.g., burn injuries), rat models with induced thermal burns can assess systemic effects on biomarkers like TNF-α or IL-6. In vitro cytotoxicity assays (MTT/propidium iodide) on human fibroblast lines (e.g., NIH/3T3) screen for biocompatibility. Dose-response studies (1–100 µM range) identify therapeutic windows, while HPLC-MS monitors metabolite stability in plasma .
Q. How can computational chemistry methods (e.g., DFT) complement experimental data in understanding the reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. Molecular docking simulations (AutoDock Vina) model ligand-protein interactions, such as binding to cyclooxygenase-2 (COX-2) for anti-inflammatory studies. Comparing computed IR/NMR spectra with experimental data validates structural assignments .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) and including positive controls (e.g., cisplatin for cytotoxicity) ensures reproducibility. Meta-analyses using tools like RevMan or PRISMA guidelines statistically reconcile data outliers. Replicating studies under identical conditions (solvent, concentration, exposure time) isolates compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
